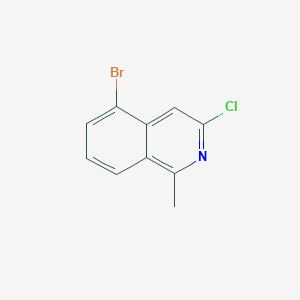

5-Bromo-3-chloro-1-methylisoquinoline

Description

Properties

IUPAC Name |

5-bromo-3-chloro-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVSBMLHQHCAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-3-chloro-1-methylisoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: C_10H_7BrClN

- Molecular Weight: 244.53 g/mol

- CAS Number: 1215767-97-7

The presence of halogen atoms (bromine and chlorine) in its structure is significant, as these substitutions often enhance biological activity by influencing the compound's lipophilicity and binding affinity to biological targets.

Research indicates that isoquinoline derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity: Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antimalarial Activity: Isoquinoline derivatives have been explored for their potential in treating malaria. They may act by inhibiting specific enzymes involved in the parasite's metabolism .

- Cytotoxicity: Some studies have indicated that certain derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

- Halogen Substitution: The introduction of bromine and chlorine enhances the compound's lipophilicity, which is crucial for membrane permeability and bioavailability.

- Positioning of Substituents: The specific positions of bromine and chlorine on the isoquinoline ring significantly affect the compound's binding affinity to target proteins. For example, substitution at the 3-position tends to optimize activity against bacterial strains .

Antimicrobial Activity

In a study evaluating various isoquinoline derivatives, this compound exhibited notable activity against MRSA with an MIC (Minimum Inhibitory Concentration) value that suggests effectiveness comparable to established antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | ≤0.25 |

| Control (Vancomycin) | MRSA | 1 |

Cytotoxicity Assessment

The cytotoxic effects were evaluated using human embryonic kidney cells (HEK293). The compound displayed low cytotoxicity at concentrations effective against MRSA, indicating a favorable therapeutic index for further development .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HEK293 | >32 |

| Control (Tamoxifen) | HEK293 | 9 |

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-3-chloro-1-methylisoquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often investigated for their potential therapeutic effects against several diseases.

Antimalarial Research

Recent studies have highlighted the incorporation of isoquinoline derivatives, including this compound, in the development of new antimalarial therapies. These compounds target specific proteins associated with the malaria parasite, enhancing their efficacy and metabolic stability in vivo .

PI3-Kinase Inhibition

The compound has also been explored for its inhibitory effects on PI3-kinase activity, which is relevant in treating disorders such as asthma, chronic obstructive pulmonary disease (COPD), and certain cancers. Compounds that include isoquinoline structures have shown promise in selectively inhibiting PI3-kinases over other kinases, suggesting potential for therapeutic use .

Synthetic Methodologies

This compound is utilized in various synthetic pathways due to its unique structure and reactivity. It can serve as a precursor for more complex molecules through different chemical reactions.

Synthesis of Derivatives

The compound can be synthesized through methods involving bromination and chlorination of isoquinoline derivatives. For example, bromination reactions can yield high selectivity for the desired product under controlled conditions, which is essential for large-scale pharmaceutical production .

C-H Functionalization

Recent advancements in catalytic C-H bond functionalization techniques have enabled the selective modification of this compound. This allows for the introduction of various functional groups without extensive protection/deprotection steps, streamlining the synthesis of complex molecules .

The biological activities associated with this compound derivatives are a focal point of current research.

Anticancer Properties

Research indicates that certain isoquinoline derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Antimicrobial Effects

Some studies suggest that compounds derived from this compound possess antimicrobial properties. This could lead to the development of new antibiotics or treatments for resistant bacterial strains .

Case Studies and Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-3-chloro-1-methylisoquinoline with structurally related isoquinoline and quinoline derivatives, focusing on substituent positions, molecular properties, and synthesis challenges.

Table 1: Key Properties of this compound and Analogues

Key Insights:

Halogen placement (e.g., 5-Br vs. 8-Br) alters the electron density of the aromatic system, affecting reactivity in cross-coupling reactions. For instance, bromine at position 5 in isoquinoline derivatives is more reactive toward Suzuki-Miyaura couplings due to favorable resonance stabilization .

Synthetic Challenges: Traditional bromination of isoquinolines often yields isomer mixtures, but optimized methods (e.g., using N-bromosuccinimide under controlled conditions) enable regioselective synthesis of 5-bromo derivatives like 5-Bromoisoquinoline, a precursor to this compound . Introducing multiple halogens (e.g., in 5-Bromo-1,3-dichloroisoquinoline) requires sequential halogenation steps, increasing synthesis complexity .

Functional Group Variants: Replacing chlorine with an amine (e.g., 3-Chloro-N-methylisoquinolin-1-amine) shifts the compound’s application from electrophilic intermediates to targets for kinase inhibition, where hydrogen-bonding motifs are critical . Quinoline vs. Isoquinoline: 5-Bromo-3-chloroquinoline (a structural isomer) exhibits distinct electronic properties due to the nitrogen position, impacting binding affinity in medicinal chemistry contexts .

Commercial Availability: this compound is more accessible (typically in stock) compared to analogues like 5-Bromo-1-chloro-6-methylisoquinoline, which has a similarity score of 0.85 but is less commonly listed in supplier catalogs .

Preparation Methods

Bromination of Isoquinoline Derivatives

A key step in preparing 5-bromo substituted isoquinolines, including 5-bromo-3-chloro-1-methylisoquinoline, is the selective bromination of isoquinoline or its methylated derivatives.

Method Overview:

The process involves reacting isoquinoline or 1-methylisoquinoline derivatives with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid catalyst. Common acid solvents include concentrated sulfuric acid (H₂SO₄), trifluoromethanesulfonic acid (CF₃SO₃H), or hydrochloric acid (HCl). The acid serves both as solvent and catalyst, facilitating electrophilic bromination at the desired position on the isoquinoline ring.-

- Temperature range: -30 °C to -15 °C is preferred to maximize regioselectivity for the 5-position bromination and to minimize side reactions.

- Concentration: 0.5–1 M of isoquinoline substrate in the acid solvent.

- Scale: The method is scalable from gram to kilogram quantities, suitable for industrial applications.

Selectivity and Yield:

The bromination typically yields 5-bromoisoquinoline derivatives with high selectivity (>97% purity after purification) and good isolated yields. The reaction avoids the formation of significant amounts of 8-bromo or dibromo side products when temperature and reagent stoichiometry are carefully controlled.-

- N-bromosuccinimide (NBS) is preferred for its ease of handling and selectivity.

- Dibromohydantoin (DBH) is also effective but less commonly used.

- Elemental bromine can be converted to dibromoisocyanuric acid (DBI) for bromination, although this is less common in large-scale syntheses.

Mechanistic Notes:

The bromination proceeds via electrophilic aromatic substitution, where the acidic medium generates the active bromonium ion species. The strong acid protonates the nitrogen in isoquinoline, activating the ring toward electrophilic substitution at the 5-position.

Chlorination at the 3-Position

For the preparation of this compound, chlorination at the 3-position is required either before or after bromination.

Chlorination Methods:

Chlorination can be achieved by electrophilic aromatic substitution using chlorine sources such as sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or chlorine gas under controlled conditions. The presence of the methyl group at the 1-position and the bromine at the 5-position influences regioselectivity, favoring substitution at the 3-position.-

- Typically carried out in inert solvents such as dichloromethane or chloroform.

- Temperature control is essential to avoid over-chlorination or side reactions.

- Catalysts or Lewis acids may be employed to improve selectivity.

Regioselectivity:

The electronic and steric effects of substituents guide chlorination preferentially to the 3-position. The methyl group at N-1 slightly activates the ring, while the bromine at C-5 directs the substitution pattern.

Methylation at the 1-Position

The methyl group at the 1-position can be introduced prior to halogenation or by methylation of isoquinoline derivatives.

-

- Alkylation of isoquinoline nitrogen using methyl iodide or methyl sulfate under basic or neutral conditions.

- Alternative methods include reductive methylation or methyl transfer reagents.

Considerations:

The presence of the methyl group at N-1 affects the electronic density of the ring, influencing subsequent halogenation steps.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Solvent/Medium | Notes | Yield & Selectivity |

|---|---|---|---|---|---|

| N-1 Methylation | Methyl iodide or methyl sulfate | Room temp | Polar aprotic solvent or neat | Alkylation of isoquinoline nitrogen | High yield, mild conditions |

| 5-Bromination | N-Bromosuccinimide (NBS), strong acid (H₂SO₄, CF₃SO₃H) | -30 to -15 | Concentrated acid | Electrophilic substitution, regioselective | >90% yield, >97% purity |

| 3-Chlorination | Sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS) | 0 to 25 | Inert solvent (CH₂Cl₂) | Controlled electrophilic substitution | Moderate to high yield, regioselective |

| One-pot halogenation* | Sequential or simultaneous halogenation | Variable | Acidic medium | Potential for process intensification | Process dependent |

*Note: One-pot methods primarily reported for bromination and nitration but could inspire chlorination adaptations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-chloro-1-methylisoquinoline, and how do reaction conditions influence yield?

- Methodology : Optimize multi-step synthesis using halogenation and methylation strategies. For bromination, consider Suzuki-Miyaura coupling with aryl boronic acids (e.g., 5-Bromo-2-methoxyphenylboronic acid, purity >97% ). Chlorination can be achieved via electrophilic substitution under controlled temperatures (e.g., 45–49°C for brominated intermediates ). Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Monitor purity via HPLC (>95% purity thresholds are typical for intermediates ).

- Key Parameters : Reaction temperature, catalyst loading, and solvent polarity (e.g., DMF or THF).

Q. How can researchers validate the structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Compare aromatic proton signals to structurally similar compounds like 1-chloro-3-methylisoquinoline (δ 7.2–8.5 ppm for aromatic protons ).

- Mass Spectrometry : Confirm molecular ion peaks (expected m/z ~256–260 for bromo-chloro derivatives ).

- X-ray Crystallography : Resolve ambiguities using single-crystal data, as demonstrated for brominated isoquinoline analogs .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Guidelines : Store at 0–6°C in airtight, light-resistant containers to prevent degradation, especially for boronic acid intermediates . Use desiccants for hygroscopic derivatives.

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields or spectroscopic characterization?

Replicate reactions under identical conditions to isolate variables (e.g., catalyst batch or moisture levels).

Cross-validate data using orthogonal methods (e.g., IR vs. Raman spectroscopy for functional groups).

Leverage computational tools (e.g., PubChem’s molarity calculators ) to predict solubility or reactivity mismatches.

- Case Study : Resolve discrepancies in bromination efficiency by comparing thermal vs. microwave-assisted synthesis .

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound?

- Methodology : Use DFT calculations to model electron density distribution in the isoquinoline core. Compare with experimental results from analogs like 6-Bromo-1,3-dichloroisoquinoline, where bromine preferentially occupies electron-deficient positions .

- Experimental Design : Conduct kinetic studies under varying pH and temperature to map activation barriers.

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Strategy : Synthesize analogs with modified substituents (e.g., 1-Bromo-6-methoxyisoquinoline ) and assess bioactivity via enzyme inhibition assays. Correlate results with steric parameters (e.g., Tolman’s cone angle) and Hammett constants.

- Data Analysis : Apply multivariate regression to isolate dominant factors (e.g., halogen size vs. electronegativity ).

Safety and Compliance

Q. What safety protocols are critical when handling brominated and chlorinated intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.